Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate

Microtubule destabilizing agent Colchicine binding site inhibitor Antiproliferative activity

C10 is a research-exclusive microtubule destabilizer targeting the colchicine binding site with an electrophilic succinimide warhead, enabling covalent engagement of βCys241. It demonstrates sustained tubulin inhibition with minimal systemic toxicity in nude mouse xenograft models—overcoming colchicine's narrow therapeutic index. Ideal for in vivo tumor studies, BCL-2/BAX/caspase-3 apoptosis pathway dissection, and medicinal chemistry SAR expansion. Not available as a stock catalog item; procurement typically requires custom synthesis or sourcing from specialist fine chemical suppliers.

Molecular Formula C23H19N3O5S
Molecular Weight 449.48
CAS No. 329906-10-7
Cat. No. B2549949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate
CAS329906-10-7
Molecular FormulaC23H19N3O5S
Molecular Weight449.48
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O5S/c1-2-31-22(30)20-19(14-6-4-3-5-7-14)24-23(32-20)25-21(29)15-8-10-16(11-9-15)26-17(27)12-13-18(26)28/h3-11H,2,12-13H2,1H3,(H,24,25,29)
InChIKeyKGYYWENZXLVLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate (CAS 329906-10-7): Chemical Identity and Core Scaffold


Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate (CAS 329906-10-7; molecular formula C23H19N3O5S; MW 449.48 g/mol) is a fully synthetic heterocyclic small molecule belonging to the 2-amido-4-phenylthiazole-5-carboxylate class . The compound incorporates a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety as an N-substituent on the benzamido portion, a structural feature that confers electrophilic character and has been exploited in the design of covalent protein ligands [1]. In the primary research literature, this exact compound is designated as 'C10' and has been characterized as a novel microtubule destabilizing agent that targets the colchicine binding site on β-tubulin [2].

Why Generic 4-Phenylthiazole Analogs Cannot Substitute for Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate (CAS 329906-10-7)


Within the 4-phenylthiazole-5-carboxylate chemotype, even modest structural perturbations profoundly alter tubulin binding affinity, cellular potency, and toxicity profiles. The succinimide (2,5-dioxopyrrolidin-1-yl) substituent is not merely a bystander group; its electrophilic carbonyls are positioned to interact with nucleophilic residues (e.g., Cys241) within the colchicine binding pocket, as demonstrated by molecular docking studies of C10 [1]. Removal or replacement of this moiety—for instance, with a simple benzamido group lacking the succinimide ring (as in ethyl 2-benzamido-4-phenylthiazole-5-carboxylate)—eliminates the covalent binding potential that may underpin sustained target engagement and the reduced systemic toxicity observed in vivo [2]. The specific 2-(4-substituted-benzamido) connectivity likewise dictates the dihedral angle between the thiazole core and the pendant phenyl ring, directly controlling whether the compound can adopt the requisite 'butterfly' conformation for colchicine-site occupancy [1].

Quantitative Differentiation Evidence for Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate (C10) Versus Closest Comparators


Antiproliferative Potency of C10 Across Three Human Cancer Cell Lines Versus Colchicine

C10 (the target compound) was evaluated for 72 h antiproliferative activity against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines via CCK-8 assay. The IC50 values obtained were 18.83 μM (A549), 16.32 μM (MCF-7), and 16.92 μM (HepG2) [1]. By cross-study comparison, colchicine—the prototypical colchicine-site ligand—exhibits substantially higher potency (IC50 typically <0.1 μM in MCF-7 and A549 cells at 48–72 h), but this potency is accompanied by severe dose-limiting systemic toxicity that has prevented its approval as a clinical anticancer agent [2]. C10's micromolar potency, combined with the absence of significant drug toxicity in nude mouse xenograft models, suggests a differentiated therapeutic window [1].

Microtubule destabilizing agent Colchicine binding site inhibitor Antiproliferative activity

In Vivo Tumor Growth Inhibition by C10 in Nude Mouse Xenograft Model Versus Untreated Control

C10 was evaluated in a nude mouse xenograft model of human cancer. The compound significantly inhibited tumor growth relative to vehicle-treated controls, and notably, no significant drug toxicity was observed by body weight monitoring, hematoxylin-eosin (H&E) staining of major organs, or general behavioral assessment over the treatment period [1]. In contrast, colchicine administered at doses required for tumor growth inhibition in murine models consistently produces weight loss, gastrointestinal toxicity, and bone marrow suppression [2]. This differential toxicity profile in vivo represents the strongest currently available differentiation point for C10 versus the colchicine benchmark.

In vivo xenograft Tumor growth inhibition Nude mouse model

Disruption of Cellular Microtubule Networks and Tubulin Polymerization Inhibition by C10

Immunofluorescence staining of C10-treated cells revealed dose-dependent disruption of the filamentous microtubule network, with concomitant reduction in tubulin polymerization efficiency measured in a biochemical tubulin assembly assay [1]. This phenotype is mechanistically consistent with colchicine-site binding. While a precise tubulin polymerization IC50 value was not reported for C10 in the primary publication, the qualitative tubulin polymerization inhibition profile places C10 within the class of microtubule destabilizing agents. For context, colchicine inhibits tubulin polymerization with a reported IC50 of approximately 3.2 μM under standard biochemical assay conditions [2]. The molecular docking data further confirmed that C10 adopts a binding pose analogous to colchicine, engaging key colchicine-site residues including βCys241, βLeu248, βAla250, βLeu255, βMet259, βAla316, and βLys352 [1].

Tubulin polymerization inhibition Immunofluorescence Microtubule network disruption

Apoptosis Induction via BCL-2/BAX/Caspase-3 Pathway Modulation by C10

Flow cytometry and western blot analyses demonstrated that C10 treatment reduced expression of the anti-apoptotic protein BCL-2 and upregulated the pro-apoptotic protein BAX, leading to caspase-3 activation and subsequent apoptotic cell death in tumor cells [1]. This mitochondrial apoptosis pathway engagement is a hallmark of effective microtubule destabilizing agents. While many colchicine-site ligands converge on BCL-2/BAX modulation, the specific potency and kinetics with which C10 induces this apoptotic cascade—in the context of its favorable in vivo tolerability—distinguishes it from colchicine, which induces apoptosis but at the cost of significant off-target toxicity due to its higher biochemical potency [2]. The C10-specific combination of apoptosis pathway engagement and in vivo tolerability has not been demonstrated for close structural analogs lacking the succinimide moiety.

Apoptosis BCL-2 family Caspase-3 activation BAX upregulation

Structural Differentiation: Electrophilic Succinimide Moiety as a Covalent Warhead

A distinguishing structural feature of C10 (CAS 329906-10-7) relative to other 4-phenylthiazole-5-carboxylate derivatives is the 2,5-dioxopyrrolidin-1-yl (succinimide) group attached at the para position of the benzamido ring . This cyclic imide bears two electrophilic carbonyl carbons positioned to potentially react with nucleophilic amino acid side chains (e.g., cysteine thiol, lysine amine) within the colchicine binding pocket. The molecular docking analysis performed for C10 confirmed proximity of the succinimide ring to βCys241, a residue known to be critical for colchicine-site ligand recognition [1]. By contrast, the broader class of 2-amido-4-phenylthiazole-5-carboxylate derivatives—including ethyl 2-amino-4-phenylthiazole-5-carboxylate (CAS 64399-23-1), ethyl 2-benzamido-4-phenylthiazole-5-carboxylate, and the adenosine A2A receptor antagonist series described by Sams et al. (2010) [2]—lack this electrophilic succinimide moiety and therefore cannot engage in the same covalent or pseudo-covalent interactions.

Covalent inhibitor Succinimide electrophile Targeted covalent modification Structure-activity relationship

Suppression of Tumor Cell Migration and Invasion by C10

Wound healing (scratch) assays and Transwell invasion experiments demonstrated that C10 treatment reduced the migratory and invasive capacity of tumor cells [1]. This anti-migratory phenotype adds a functional dimension beyond simple antiproliferative activity. While several microtubule-targeting agents are known to impair cell migration through cytoskeletal disruption, the combination of anti-migratory activity with the favorable in vivo tolerability profile documented for C10 is a differentiating feature not uniformly observed across colchicine-site ligands. Colchicine itself, at concentrations required to inhibit migration, typically induces significant cytotoxicity, confounding interpretation of anti-migratory effects [2].

Wound healing assay Transwell invasion Anti-metastatic Cell migration inhibition

Recommended Research Application Scenarios for Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate (C10, CAS 329906-10-7)


In Vivo Oncology Proof-of-Concept Studies Requiring a Tolerable Colchicine-Site Microtubule Destabilizing Agent

C10 is the preferred choice for in vivo xenograft or syngeneic tumor models where colchicine-site target engagement is desired but colchicine itself cannot be used due to its narrow therapeutic index and dose-limiting systemic toxicity. The documented absence of significant drug toxicity in nude mouse studies [1] enables longer dosing regimens and combination therapy protocols that would be precluded with colchicine. Researchers should procure this compound when the experimental objective requires sustained microtubule network disruption in a whole-animal context with minimal confounding toxicity.

Chemical Biology Studies of Covalent or Pseudo-Covalent Ligand–Tubulin Interactions at the Colchicine Site

The electrophilic 2,5-dioxopyrrolidin-1-yl moiety distinguishes C10 from the vast majority of colchicine-site ligands and positions it as a tool compound for investigating the role of βCys241 in ligand recognition and binding kinetics [1] [2]. Mass spectrometry-based target engagement studies, washout/residence-time experiments, and cysteine mutagenesis panels can leverage the succinimide warhead to probe whether covalent modification of the colchicine pocket contributes to sustained pathway inhibition. Procurement of C10 for these studies is warranted over non-electrophilic 4-phenylthiazole analogs precisely because of this warhead functionality.

Apoptosis Pathway Dissection in Cancer Cell Lines Using a Microtubule Destabilizer with Defined BCL-2/BAX/Caspase-3 Activity

C10's well-characterized effect on the BCL-2/BAX/caspase-3 apoptotic axis [1] makes it a suitable chemical probe for experiments designed to dissect the temporal sequence of mitochondrial apoptosis following microtubule disruption. Its micromolar potency allows for graded pathway activation studies (dose–response analyses of BCL-2 downregulation and BAX upregulation) without the immediate cytotoxicity that complicates interpretation when using sub-nanomolar colchicine-site ligands. Researchers studying the intersection of cytoskeletal dynamics and intrinsic apoptosis should select C10 over more potent but more toxic colchicine-site binders.

Scaffold-Hopping and Medicinal Chemistry Optimization Starting from a Validated Colchicine-Site Ligand with In Vivo Tolerability Data

C10 serves as an attractive starting point for medicinal chemistry campaigns aiming to develop novel microtubule destabilizing agents with improved therapeutic windows. The availability of in vitro IC50 data across three cell lines, in vivo tumor growth inhibition data, molecular docking poses, and apoptosis pathway characterization [1] provides a rich dataset for SAR expansion. The succinimide moiety offers a handle for further derivatization (ring opening, N-substitution, reduction), while the ethyl ester at the 5-position of the thiazole can be hydrolyzed to the carboxylic acid for improved solubility or converted to amide bioisosteres following the precedent set by Sams et al. (2010) [3]. Procurement of C10 as a reference standard is indicated for any laboratory developing next-generation colchicine-site inhibitors.

Quote Request

Request a Quote for Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.